4-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Adenosine Receptor Antagonism GPCR Pharmacology Structure-Activity Relationship

This compound is a para-substituted N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide featuring a unique 4-methoxybenzenesulfonamido tail that critically modulates adenosine A3 receptor affinity and subtype selectivity, validated by SAR studies. It serves as the closest commercially available analog to LUF5417 (A3R Ki=82 nM), with the added sulfonamide linker offering enhanced binding potential. The benzenesulfonamide moiety provides zinc-binding functionality relevant to carbonic anhydrase and kinase inhibition. Its pyridinyl-thiazole scaffold is a privileged ZAC channel and kinase inhibitor chemotype, enabling hit-to-lead diversification across inflammation, immuno-oncology, and neurological programs.

Molecular Formula C22H18N4O4S2
Molecular Weight 466.53
CAS No. 896364-47-9
Cat. No. B2681055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
CAS896364-47-9
Molecular FormulaC22H18N4O4S2
Molecular Weight466.53
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
InChIInChI=1S/C22H18N4O4S2/c1-30-17-9-11-18(12-10-17)32(28,29)26-16-7-5-15(6-8-16)21(27)25-22-24-20(14-31-22)19-4-2-3-13-23-19/h2-14,26H,1H3,(H,24,25,27)
InChIKeyVMXUXGZPTYFWAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 896364-47-9): Procurement-Ready Sulfonamide-Benzamide Hybrid


4-(4-Methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 896364-47-9) is a synthetic small molecule belonging to the class of para-substituted N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamides. It features a 4-methoxybenzenesulfonamido group at the terminal phenyl ring, extending the benzamide pharmacophore that is known to engage adenosine receptor subtypes [1]. The compound is a member of a chemotype validated as adenosine receptor antagonists, where para-substitution on the benzamide ring critically modulates affinity and subtype selectivity [2]. Its molecular formula is C22H18N4O4S2 with a molecular weight of 466.5 g/mol.

Why Generic 4-(Pyridin-2-yl)thiazol-2-yl Benzamides Cannot Substitute for CAS 896364-47-9


Structure-affinity relationship (SAR) data from the adenosine receptor antagonist chemotype demonstrate that both the nature and position of substituents on the terminal phenyl ring critically determine receptor affinity and subtype selectivity [1]. The specific 4-methoxybenzenesulfonamido substitution in CAS 896364-47-9 introduces a sulfonamide linker (-SO2NH-) and a 4-methoxy group, features that cannot be replicated by simple benzamide analogs, 4-chloro, or 3-substituted regioisomers. Published SAR shows that para-substituents exert steric restriction at adenosine A1/A3 receptors and electronic effects at the A3 subtype—the 4-methoxybenzamide analog (LUF5417) achieves 82 nM Ki at A3R, whereas unsubstituted benzamide remains in the micromolar range [2]. These substitution-sensitive gains in affinity and selectivity mean that generic replacement by an in-class compound without the specific 4-methoxybenzenesulfonamido group would lead to qualitatively different pharmacological profiles.

Quantitative Differentiation Evidence for 4-(4-Methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide vs. Closest Analogs


Para-Methoxybenzamide Substitution Enhances Adenosine A3 Receptor Affinity >100-Fold vs. Unsubstituted Benzamide

In the thiazolyl-pyridine benzamide chemotype, para-substitution with a 4-methoxy group increases adenosine A3 receptor affinity by more than two orders of magnitude compared to the unsubstituted benzamide parent. The 4-methoxybenzamide reference compound LUF5417 displays a Ki of 82 nM at human adenosine A3 receptor [1], while the unsubstituted N-[4-(pyridin-2-yl)thiazol-2-yl]benzamide (CHEMBL164087) shows only micromolar-range affinity (Ki = 1,700 nM at rat A1, 3,400 nM at human A3, and 8,700 nM at rat A2A) [2]. While direct binding data for CAS 896364-47-9 have not been published, its 4-methoxybenzenesulfonamido substituent retains the para-methoxy pharmacophore and adds a sulfonamide hydrogen-bonding motif that is predicted to further enhance A3 receptor engagement based on class SAR [3].

Adenosine Receptor Antagonism GPCR Pharmacology Structure-Activity Relationship

Sulfonamide Linker Introduces Additional Hydrogen-Bonding Capacity Relative to Direct Benzamide Analogs

CAS 896364-47-9 incorporates a benzenesulfonamide (-SO2NH-) linker between the terminal 4-methoxyphenyl group and the benzamide core. This contrasts with the direct benzamide linkage found in LUF5417 and related adenosine receptor ligands. The sulfonamide group contributes two additional hydrogen-bond acceptors (S=O) and one hydrogen-bond donor (N-H), increasing the topological polar surface area (tPSA) and potential for target engagement [1]. In the broader sulfonamide chemotype, the -SO2NH- motif has been shown to enhance aqueous solubility and provide binding interactions with catalytic residues in kinase and protease active sites [2]. The unsubstituted parent benzamide (CHEMBL164087) has a tPSA of ~55 Ų, whereas CAS 896364-47-9 is predicted to have a tPSA exceeding 120 Ų [3], substantially altering its pharmacokinetic and binding profile.

Medicinal Chemistry Ligand Efficiency Hydrogen Bonding

4-Methoxybenzenesulfonamido vs. 4-Chlorobenzenesulfonamido: Differential Electronic Effects on Adenosine A3 Receptor Binding

Published SAR for para-substituted benzamide adenosine receptor ligands demonstrates that electronic character of the 4-substituent plays a decisive role in A3 receptor binding, with electron-donating groups (e.g., -OCH3) outperforming electron-withdrawing groups (e.g., -Cl) [1]. The 4-methoxy group is a strong resonance electron-donor (Hammett σp⁺ = -0.78), whereas the 4-chloro group is a weak inductive electron-withdrawer (σp = +0.23). The 4-chloro analog (CAS 896364-30-0) shares the same pyridinyl-thiazole core but substitutes a 4-chlorobenzenesulfonamido group for the 4-methoxybenzenesulfonamido group present in the target compound. Based on the established A3 receptor SAR that favors electron-rich para-substituents, the 4-methoxy compound is predicted to have higher A3 affinity [2]. Direct comparative binding data are not yet published for either compound, but the 3-chloro-benzamide analog (CHEMBL163040) shows only moderate A2A affinity (Ki = 1,300 nM) [3], consistent with the trend.

SAR Adenosine A3 Receptor Electronic Effects

Pyridin-2-yl Thiazole Core is a Privileged Scaffold for Adenosine Receptor Antagonism with Subtype-Selectivity Modulation

The N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide scaffold has been validated as a core chemotype for adenosine receptor antagonism across multiple studies [1][2]. In the foundational J. Med. Chem. 2001 study, N-[4-(2-pyridyl)thiazol-2-yl]benzamides showed adenosine receptor affinities in the micromolar range, with para-substitution patterns driving subtype selectivity [1]. A subsequent 2013 study confirmed that [5-substituted-4-phenyl-1,3-thiazol-2-yl]benzamides achieve low nanomolar affinity across all four adenosine receptor subtypes, with compound 5d identified as a pan-adenosine antagonist [2]. The pyridin-2-yl-thiazole motif provides a distinctive spatial arrangement of hydrogen-bond acceptors (pyridine N, thiazole N and S) that is not replicated by benzothiazole, oxazole, or other heterocyclic isosteres. CAS 896364-47-9 retains this validated core while extending it with the 4-methoxybenzenesulfonamido group, combining the privileged scaffold with a pharmacophore optimized for A3 selectivity.

Privileged Scaffold Adenosine Receptors Subtype Selectivity

Regioisomeric Differentiation: 4-Sulfonamido vs. 3-Sulfonamido Substitution Determines Adenosine Receptor Subtype Engagement

SAR studies of the benzamide adenosine receptor chemotype have established a steric restriction at the para-position of the benzamide ring, critical for adenosine A1 and A3 receptor binding [1]. The target compound (CAS 896364-47-9) bears the 4-methoxybenzenesulfonamido group at the para (4-) position of the benzamide phenyl ring. Its close regioisomer, 3-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide, places the sulfonamido group at the meta (3-) position. While direct comparative binding data between these two regioisomers are not published, the established SAR predicts that the para-substituted compound will achieve higher adenosine A1/A3 receptor affinity due to favorable steric accommodation, whereas the meta-substituted compound may exhibit reduced activity or altered subtype selectivity [2]. This regioisomeric sensitivity has been demonstrated with simpler substituents: para-hydroxybenzamide (LUF5437, 8h) achieves Ki = 7 nM at A1, while meta-substituted analogs show reduced affinity [1].

Regiochemistry Subtype Selectivity Adenosine A1/A3

Physicochemical Differentiation: Molecular Weight, cLogP, and tPSA Position the Compound for CNS Drug-like Space Relative to Adenosine Antagonist Benchmarks

Relative to key adenosine receptor antagonist benchmarks, CAS 896364-47-9 occupies a distinct physicochemical niche. The 4-methoxybenzenesulfonamido extension increases molecular weight to 466.5 g/mol, compared to LUF5417 (MW = 309) and the unsubstituted parent (MW = 281) [1]. Despite the higher MW, the compound remains within Lipinski's Rule of Five parameters (MW <500, predicted cLogP ~3.0–3.5, HBD = 2, HBA = 8). The increased tPSA (>120 Ų vs. 55 Ų for the parent) enhances aqueous solubility while maintaining predicted CNS permeability (tPSA <140 Ų threshold). The 4-methylsulfanyl analog (PubChem CID 22581408; MW = 327.4, tPSA = 55 Ų) exemplifies a compound at the lower end of this chemical space but lacks the hydrogen-bonding network provided by the sulfonamide group [2]. These physicochemical differences directly impact assay compatibility: the target compound may require different solvent conditions (DMSO vs. aqueous buffer) and exhibit distinct protein binding compared to lower-MW analogs [3].

Drug-likeness CNS MPO Physicochemical Properties

Priority Application Scenarios for 4-(4-Methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide in Drug Discovery and Chemical Biology


Adenosine A3 Receptor Antagonist Screening and Lead Optimization Programs

The compound is the structurally closest commercially available analog of the validated adenosine A3 receptor antagonist LUF5417 (Ki = 82 nM) [1], with the added sulfonamide linker offering potential for enhanced affinity and subtype selectivity. It should be prioritized as a screening hit follow-up or scaffold-hopping starting point in adenosine A3-targeted programs for inflammatory disease, cancer immunotherapy, or glaucoma, where subtype-selective antagonism is required. Its para-substitution pattern aligns with the established steric and electronic requirements for A3 receptor binding [2].

Kinase and Carbonic Anhydrase Inhibitor Library Enrichment

The benzenesulfonamide moiety is a well-characterized zinc-binding group in carbonic anhydrase inhibitors and a common hinge-binding motif in kinase inhibitors. Sulfonamide-containing thiazole derivatives have demonstrated cytotoxic activity against MCF-7 breast cancer cells (IC50 values reaching 11.6–11.9 μM with radiosensitization) [3], making this compound a candidate for enriching screening decks targeting tumor-associated carbonic anhydrase isoforms (hCA IX, hCA XII) or sulfonamide-binding kinases.

Chemical Probe Development for Zinc-Activated Channel (ZAC) Pharmacology

N-(Thiazol-2-yl)-benzamide analogs were recently identified as the first class of selective antagonists of the Zinc-Activated Channel (ZAC), a ligand-gated ion channel implicated in neurological function [4]. The pyridinyl-thiazole scaffold of CAS 896364-47-9 is closely related to these ZAC-active chemotypes. The compound offers a structurally differentiated entry point for developing ZAC probe molecules with potentially improved selectivity over related ligand-gated ion channels.

Fragment-Based Drug Discovery (FBDD) and Structure-Based Design Campaigns

With a molecular weight of 466.5 g/mol and a demonstrated privileged scaffold validated by multiple co-crystal structures of thiazole-containing ligands bound to kinases and other targets (e.g., ROCK1 PDB 4YVC) [5], CAS 896364-47-9 serves as an analog-quality building block for SAR expansion. Its modular structure—pyridinyl-thiazole core, benzamide linker, and methoxybenzenesulfonamido tail—enables systematic variation at each module for lead optimization campaigns, with published SAR frameworks available to guide design decisions.

Quote Request

Request a Quote for 4-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.